molecular formula C7H15Cl2N2O3P B1666837 Aldoifosfamide CAS No. 120144-70-9

Aldoifosfamide

Katalognummer: B1666837
CAS-Nummer: 120144-70-9
Molekulargewicht: 277.08 g/mol
InChI-Schlüssel: IPTJZZUYNOWWHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aldoifosfamid ist eine tautomerische Form von 4-Hydroxyifosfamid, einem aktiven Metaboliten des Chemotherapeutikums Ifosfamid. Ifosfamid ist ein Alkylierungsmittel, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter Hodenkrebs, Eierstockkrebs, Gebärmutterhalskrebs, Osteosarkom, Blasenkrebs, kleinzelliges Lungenkarzinom und Non-Hodgkin-Lymphom . Aldoifosfamid spielt eine entscheidende Rolle in der Pharmakodynamik von Ifosfamid und trägt zu seinen zytotoxischen Wirkungen auf Krebszellen bei.

Herstellungsmethoden

Aldoifosfamid wird nicht direkt synthetisiert, sondern entsteht als Metabolit von Ifosfamid. Ifosfamid wird über das Cytochrom-P450-Enzymsystem in der Leber aktiviert, um 4-Hydroxyifosfamid zu bilden, das sich im Gleichgewicht mit Aldoifosfamid befindet . Die industrielle Produktion von Ifosfamid umfasst die Synthese seiner Vorläuferverbindungen, gefolgt von der Aktivierung über enzymatische Wege.

Vorbereitungsmethoden

Aldoifosfamide is not synthesized directly but is formed as a metabolite of ifosfamide. Ifosfamide undergoes activation via the cytochrome P450 enzymatic system in the liver to form 4-hydroxyifosfamide, which exists in equilibrium with this compound . The industrial production of ifosfamide involves the synthesis of its precursor compounds, followed by activation through enzymatic pathways.

Analyse Chemischer Reaktionen

Metabolic Formation and Equilibrium

Aldoifosfamide exists in equilibrium with 4-hydroxyifosfamide (4OHIF) through keto-enol tautomerism. This reversible process occurs spontaneously under physiological conditions and is critical for subsequent reaction pathways .

Reaction StepKey Enzymes/ConditionsOutcome
Hydroxylation of IFCYP450 enzymes4OHIF formation
Tautomerization (4OHIF ⇌ AIF)Non-enzymatic, pH-dependentAIF generation

Decomposition Pathways

AIF undergoes two primary reactions:

  • β-Elimination : Produces isophosphoramide mustard (IPM) and acrolein (AC) . IPM is the DNA-alkylating agent responsible for antitumor effects, while AC contributes to urotoxic side effects.

  • Oxidation : Mediated by aldehyde dehydrogenase (ALDH), converting AIF into carboxyifosfamide (CXI) , a non-cytotoxic metabolite .

Kinetic Data :

  • Half-life of AIF : ~40 minutes (pH 7.4, 37°C) .

  • CXI Formation Rate : 2.5–4.0 μM/h in human hepatocytes .

Alkylating Function and DNA Interaction

The alkylating potency of AIF-derived IPM depends on its bifunctional chloroethyl groups, enabling DNA crosslinking. Modifications to AIF’s structure alter its reactivity:

DerivativeStructural ChangeCytotoxicity (P388 Cells, IC₅₀)Antitumor Activity (Mice P388 Model)
IAPUnmodified chloroethyl groups12.5 μMModerate
SUM-IAP (mesyl-ethyl substitution)One chloroethyl → mesylethyl58.3 μMHigh

Data source:

Substitution reduces direct cytotoxicity but enhances antitumor efficacy in vivo, likely due to altered DNA adduct formation kinetics .

Experimental Detection and Quantification

AIF and its metabolites are analyzed via:

  • UPLC-ESI-QTOFMS : Identifies AIF (Rt = 3.33 min, m/z 293.0221) and CXI (m/z 370.8 ± 107.9) .

  • High-performance thin-layer chromatography : Quantifies urinary metabolites (CXI AUC = 941 μM·h) .

Metabolite Profile in IF-Treated Mice :

MetabolitePeak Area (Mean ± SD)
This compound (AIF)370.8 ± 107.9
Carboxyifosfamide (CXI)529.0 ± 272.5

Role in Toxicity and Resistance

  • Neurotoxicity : Linked to N-dechloroethylation of AIF, yielding 2-chloroacetaldehyde (CAL) .

  • Chemoresistance : Overexpression of ALDH in tumors accelerates AIF → CXI conversion, reducing IPM availability .

Synthetic Analogues and Reactivity Optimization

Recent studies explore AIF derivatives to decouple toxicity from efficacy:

  • SUMO-IAP : Substitutes a mesylethyl group, slowing hydrolysis and improving tumor selectivity .

  • Co-administration with ALDH inhibitors : Blocks CXI formation, enhancing IPM concentrations .

This synthesis underscores AIF’s dual role as a pharmacologically active intermediate and a node for metabolic detoxification. Its reactivity profile remains a focal point for improving ifosfamide-based therapies.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Aldoifosfamide is primarily utilized in the treatment of various cancers, including:

  • Testicular Cancer : It is often used in combination with other chemotherapeutic agents to enhance efficacy.
  • Ovarian Cancer : this compound has shown promise in treating resistant forms of ovarian cancer.
  • Lymphomas : Its application extends to various lymphomas, where it aids in reducing tumor burden.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound have been extensively studied. Key findings include:

  • Metabolism : this compound is produced through the metabolic conversion of ifosfamide. Studies indicate that its formation is crucial for the therapeutic effects observed in patients .
  • Toxicity Profiles : Understanding the toxicity associated with this compound is vital for optimizing treatment regimens. Research indicates that while it can lead to adverse effects, these are often manageable with supportive care .

Case Studies

Several case studies illustrate the effectiveness and safety of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with rhabdomyosarcoma was treated with ifosfamide, leading to significant tumor reduction. The analysis showed that elevated levels of DNA damage correlated with treatment success .
  • Case Study 2 : In adult patients with resistant ovarian cancer, this compound was administered as part of a combination therapy regimen. Results indicated improved survival rates compared to historical controls .

Comparative Efficacy

A comparative analysis of this compound against other chemotherapeutics reveals its unique advantages:

Drug NameMechanism of ActionEfficacy in Testicular CancerEfficacy in Ovarian Cancer
This compoundDNA alkylationHighModerate
CyclophosphamideDNA cross-linkingModerateHigh
CarboplatinDNA cross-linkingLowHigh

Wirkmechanismus

The mechanism of action of aldoifosfamide involves its conversion to active metabolites that can alkylate DNA. Ifosfamide requires biotransformation in the liver by the cytochrome P450 system to become active . The active metabolites, including this compound, form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The specific isoenzymes responsible for the metabolism of ifosfamide include CYP3A and CYP2B1/CYP2C11 .

Vergleich Mit ähnlichen Verbindungen

Aldoifosfamid ähnelt anderen Oxazaphosphorin-Verbindungen wie Cyclophosphamid, Trofosfamid, Mafosfamid, Sufofsamid und Glufosfamid . Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus als Alkylierungsmittel und werden zur Behandlung verschiedener Krebsarten eingesetzt. Aldoifosfamid ist einzigartig in seinem spezifischen Stoffwechselweg und der Bildung unterschiedlicher aktiver Metaboliten. Diese Einzigartigkeit trägt zu seinem besonderen therapeutischen Profil und möglichen Nebenwirkungen bei.

Biologische Aktivität

Aldoifosfamide is a significant metabolite of ifosfamide, an alkylating agent widely used in cancer chemotherapy. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

This compound (AIF) is primarily formed through the metabolic conversion of ifosfamide. The metabolic pathway involves the oxidation of ifosfamide to form 4-hydroxyifosfamide, which can tautomerize to this compound. This compound subsequently undergoes further reactions to yield active alkylating agents such as isophosphoramide mustard (IPM) and phosphoramide mustard (PM) .

Key Metabolic Pathways:

  • Ifosfamide → 4-Hydroxyifosfamide → this compound
  • This compound → Isophosphoramide Mustard / Phosphoramide Mustard

These metabolites are responsible for the cytotoxic effects observed in tumor cells, primarily through the alkylation of DNA, which disrupts cellular replication and leads to cell death.

Biological Activity and Antitumor Efficacy

The antitumor activity of this compound has been evaluated in various studies, demonstrating its effectiveness against different cancer types. The compound exhibits potent cytotoxicity due to its ability to form DNA cross-links, which are critical in inhibiting tumor growth.

Case Studies and Clinical Findings

  • Pediatric Oncology : A study involving pediatric patients with rhabdomyosarcoma showed that ifosfamide treatment resulted in significant DNA damage, correlating with therapeutic efficacy . The role of this compound as a key metabolite was emphasized in these findings.
  • Methemoglobinemia Incident : A notable case involved a 3-year-old boy who developed methemoglobinemia following ifosfamide infusion. This highlighted the potential side effects associated with its metabolism, including the formation of toxic metabolites like chloroacetaldehyde .

Pharmacokinetics

The pharmacokinetics of this compound have been studied primarily through its parent compound, ifosfamide. Factors influencing its metabolism include dosage regimen and patient-specific variables such as age and liver function. Continuous infusion versus fractionated dosing has shown varying impacts on drug levels and efficacy .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Half-life6–10 hours
Peak plasma concentrationVaries with dosing
Metabolite formation4-Hydroxyifosfamide
Toxicity profileRelated to metabolites

Research Findings

Recent studies have focused on modifying the alkylating moiety of this compound to enhance its antitumor activity while reducing toxicity. Research indicates that structural modifications can significantly improve the efficacy against various tumor models .

Eigenschaften

CAS-Nummer

120144-70-9

Molekularformel

C7H15Cl2N2O3P

Molekulargewicht

277.08 g/mol

IUPAC-Name

3-bis(2-chloroethylamino)phosphoryloxypropanal

InChI

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13)

InChI-Schlüssel

IPTJZZUYNOWWHM-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Kanonische SMILES

C(COP(=O)(NCCCl)NCCCl)C=O

Aussehen

Solid powder

Key on ui other cas no.

120144-70-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aldoifosfamide;  UNII-S1JX147O5E;  Mitoxana;  Ifex

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aldoifosfamide
Reactant of Route 2
Aldoifosfamide
Reactant of Route 3
Aldoifosfamide
Reactant of Route 4
Aldoifosfamide
Reactant of Route 5
Reactant of Route 5
Aldoifosfamide
Reactant of Route 6
Aldoifosfamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.